1-(Trifluoromethanesulfinyl)propan-2-one

Lipophilicity ADME Drug Design

1-(Trifluoromethanesulfinyl)propan-2-one (CAS 61916-00-5) is an aliphatic ketone bearing the trifluoromethylsulfinyl (–S(O)CF₃) functional group, placing it within the organofluorine sulfoxide class. With a molecular formula of C₄H₅F₃O₂S and a molecular weight of 174.14 g·mol⁻¹, this compound is characterized by a single sulfoxide sulfur at the S(IV) oxidation state, flanked by a trifluoromethyl group and a methyl ketone moiety.

Molecular Formula C4H5F3O2S
Molecular Weight 174.14 g/mol
CAS No. 61916-00-5
Cat. No. B14544762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethanesulfinyl)propan-2-one
CAS61916-00-5
Molecular FormulaC4H5F3O2S
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESCC(=O)CS(=O)C(F)(F)F
InChIInChI=1S/C4H5F3O2S/c1-3(8)2-10(9)4(5,6)7/h2H2,1H3
InChIKeyKHLWIHIOEKMGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethanesulfinyl)propan-2-one (CAS 61916-00-5): A Distinct Sulfoxide Building Block for Fluorinated Molecule Design


1-(Trifluoromethanesulfinyl)propan-2-one (CAS 61916-00-5) is an aliphatic ketone bearing the trifluoromethylsulfinyl (–S(O)CF₃) functional group, placing it within the organofluorine sulfoxide class. With a molecular formula of C₄H₅F₃O₂S and a molecular weight of 174.14 g·mol⁻¹, this compound is characterized by a single sulfoxide sulfur at the S(IV) oxidation state, flanked by a trifluoromethyl group and a methyl ketone moiety [1]. The CF₃S(O)– pharmacophore is recognized for imparting enhanced metabolic stability and distinct electronic properties compared to non-fluorinated or alternative oxidation-state analogs, making the compound a versatile intermediate in medicinal and agricultural chemistry programs targeting bioactive sulfoxide-containing molecules [2].

Why Sulfide and Sulfone Analogs Cannot Replace 1-(Trifluoromethanesulfinyl)propan-2-one in Critical Workflows


The three oxidation states of the CF₃Sₙ– group (n = 0: sulfide; n = 1: sulfoxide; n = 2: sulfone) are not interchangeable. Moving from the sulfide (S(II)) to the sulfoxide (S(IV)) introduces a polar S=O dipole that dramatically alters hydrogen-bond acceptor capacity, lipophilicity, and electronic character [1]. Conversely, the sulfone (S(VI)) is sterically more demanding and exhibits distinct reactivity in nucleophilic and elimination pathways [2]. Direct oxidation-state comparisons reveal that the sulfoxide provides a unique balance of polarity and metabolic profile that neither the more lipophilic sulfide nor the bulkier sulfone can replicate in structure-activity relationship (SAR) studies, particularly when fine-tuning bioavailability or target engagement [3]. Simple substitution of 1-(trifluoromethanesulfinyl)propan-2-one with its sulfide or sulfone congener risks introducing unintended pharmacokinetic, synthetic, or selectivity liabilities that cannot be predicted without quantitative comparative data, as detailed below.

Quantitative Differentiation Evidence for 1-(Trifluoromethanesulfinyl)propan-2-one vs. Closest Analogs


Lipophilicity Tuning: The Sulfoxide's Balanced LogP vs. Sulfide and Sulfone

The computed octanol-water partition coefficient (XLogP3-AA) for 1-(trifluoromethanesulfinyl)propan-2-one is 0.4, representing a substantial drop of 1.4 log units relative to the corresponding sulfide analog (1-(trifluoromethylsulfanyl)propan-2-one, XLogP3-AA = 1.8) [1]. The bis-trifluoromethyl sulfone comparator (1,1,1-trifluoro-3-(trifluoromethanesulfonyl)propan-2-one) exhibits an XLogP3-AA of 1.7, statistically indistinguishable from the sulfide [2]. This intermediate hydrophilicity of the sulfoxide is consistent with the introduction of a polar S=O moiety that increases aqueous solubility potential without the excessive polarity of a doubly oxidized sulfone bearing only one CF₃ group. The ~1.4 log unit difference between sulfoxide and sulfide is predictive of a ~25-fold shift in equilibrium distribution toward aqueous phases at physiological pH, directly impacting oral absorption and blood-brain barrier penetration in drug discovery campaigns.

Lipophilicity ADME Drug Design

Polar Surface Area and Hydrogen Bond Acceptor Capacity Distinguish Sulfoxide from Sulfide and Sulfone

The topological polar surface area (TPSA) of 1-(trifluoromethanesulfinyl)propan-2-one is 53.4 Ų, significantly larger than the sulfide analog (42.4 Ų) and lower than the bis-trifluoromethyl sulfone (59.6 Ų) [1][2]. Hydrogen bond acceptor counts follow the same trend: 6 (sulfoxide), 5 (sulfide), 9 (bis-CF₃ sulfone). The sulfoxide's additional H-bond acceptor site arises from the S=O oxygen, augmenting solvation capacity without crossing the TPSA threshold (>60 Ų) often associated with poor passive membrane permeability. This intermediate TPSA window (50–55 Ų) positions the sulfoxide as an attractive scaffold element for optimizing the permeability-solubility balance in central nervous system (CNS) and oral drug candidates, where both over-lipophilic (sulfide, TPSA 42.4 Ų) and over-polar (sulfone, TPSA 59.6 Ų) groups may lead to suboptimal ADME outcomes.

Polar Surface Area Permeability Medicinal Chemistry

Oxidation-State-Specific Selectivity in Trifluoromethylsulfinyl Synthesis Prevents Over-Oxidation to Sulfone

The controlled oxidation of CF₃S-substrates to CF₃S(O)-sulfoxides, without over-oxidation to sulfones, is achievable using a trifluoroperacetic acid (TFPAA) protocol. The method operates at 0 °C to room temperature with TFPAA generated in situ from trifluoroacetic acid and 15% H₂O₂, achieving >95% conversion for a panel of aliphatic and aromatic CF₃-sulfides [1]. This selectivity is critical because under standard mCPBA oxidation conditions, over-oxidation to the sulfone is a significant side reaction that reduces isolated yield and complicates purification. The protocol's chemoselectivity directly enables the targeted procurement of 1-(trifluoromethanesulfinyl)propan-2-one as a discrete S(IV) intermediate, rather than an inseparable mixture of sulfide/sulfoxide/sulfone. While quantitative yield data specifically for the propan-2-one substrate is not published in isolation, the general protocol efficacy substantiates that the sulfoxide oxidation state can be obtained in high purity without contamination by the corresponding sulfone, a differentiation that generic oxidation approaches cannot guarantee.

Chemoselective Oxidation Sulfoxide Synthesis Process Chemistry

Molecular Weight and Structural Compactness Advantages Over the Bis-Trifluoromethyl Sulfone Analog

1-(Trifluoromethanesulfinyl)propan-2-one possesses a molecular weight of 174.14 g·mol⁻¹, which is 69.97 g·mol⁻¹ (approximately 29%) lower than the bis-trifluoromethyl sulfone comparator (1,1,1-trifluoro-3-(trifluoromethanesulfonyl)propan-2-one, MW 244.11 g·mol⁻¹) [1][2]. This substantial molecular weight differential places the sulfoxide within the favorable fragment-like chemical space (MW < 250) routinely employed in fragment-based drug discovery (FBDD) and structure-guided optimization, whereas the bis-CF₃ sulfone exceeds the upper bound of many fragment library filters. The lower molecular weight also correlates with fewer heavy atoms (10 vs. 14), reduced synthetic complexity, and typically lower cost per gram in multi-step synthesis. For procurement decisions in early discovery, the sulfoxide offers a more efficient path to SAR exploration without the mass penalty of an additional CF₃ group.

Molecular Weight Lead-Likeness Fragment-Based Drug Design

Non-Fluorinated Sulfoxide Replacement Eliminates Key Electronic Effects of the CF₃ Group

Replacing the trifluoromethylsulfinyl group with a non-fluorinated methylsulfinyl group (as in 1-(methylsulfinyl)propan-2-one) abolishes the strong electron-withdrawing inductive effect of the CF₃ moiety. The CF₃S(O)– substituent exhibits a Hammett σₚ value of approximately +0.7 to +0.9 (class-level values for CF₃SO-aryl systems), compared to approximately +0.5 for CH₃S(O)– [1][2]. This ~0.2–0.4 unit increase in electron-withdrawing power substantially acidifies the α-methylene protons of the ketone (estimated ΔpKₐ ≈ –0.5 to –1.0 units), enhancing enolate formation rates and altering the reactivity profile in aldol and related condensation chemistry. Furthermore, the CF₃ group confers oxidative metabolic stability that the CH₃ group cannot, as the C–F bond is resistant to cytochrome P450-mediated hydroxylation. The combination of enhanced α-C–H acidity and metabolic inertness makes the CF₃S(O)-substituted ketone a distinct chemical entity that cannot be replicated by non-fluorinated sulfoxide analogs.

Electron-Withdrawing Effect Metabolic Stability Fluorine Chemistry

Sulfoxide S=O Dipole Enables Unique Non-Covalent Interactions Absent in Sulfide and Sulfone Analogs

The S=O group of the sulfoxide participates in directional chalcogen-bonding interactions and strong hydrogen-bond acceptance that are geometrically and energetically distinct from the divalent sulfur of a thioether (sulfide) and the tetrahedral sulfone. Crystallographic database mining reveals that sulfoxide S=O···H–N hydrogen bonds exhibit mean donor–acceptor distances of 2.0–2.2 Å with binding energies of –15 to –25 kJ·mol⁻¹, whereas thioether S···H–N contacts are weaker (≥2.5 Å, < –8 kJ·mol⁻¹) [1][2]. The sulfone S=O groups, while capable of similar hydrogen bonding, are rigidified by the tetrahedral geometry and exhibit different directional preferences. In protein-ligand complexes, the sulfoxide oxygen serves as a potent hydrogen-bond acceptor for backbone amide NH groups, a feature that the sulfide cannot provide and the sulfone delivers with altered geometry. This capability is directly relevant for medicinal chemists designing inhibitors that exploit sulfoxide-specific binding interactions at enzyme active sites.

Sulfoxide Chalcogen Bonding Protein-Ligand Interactions Crystal Engineering

Optimal Application Scenarios for 1-(Trifluoromethanesulfinyl)propan-2-one Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Balanced logP and TPSA

When a lead series suffers from excessive lipophilicity (logP > 3) and high non-specific binding, replacing a CF₃S– or CF₃SO₂– group with the CF₃S(O)– sulfoxide offers a quantitatively validated strategy to reduce logP by 1.3–1.4 units while maintaining TPSA in the ideal 50–55 Ų window [1]. This balance is critical for CNS-penetrant candidates and oral drugs where the permeability-glycoprotein efflux ratio must be optimized. The sulfoxide's XLogP3 of 0.4 and TPSA of 53.4 Ų represent an intermediate polarity that neither the more lipophilic sulfide (XLogP3 1.8) nor the heavier sulfone (XLogP3 1.7) can achieve, making 1-(trifluoromethanesulfinyl)propan-2-one a preferred building block for multiparameter lead optimization.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 174.14 g·mol⁻¹, 1-(trifluoromethanesulfinyl)propan-2-one falls well within the Rule-of-Three guidelines for fragment libraries (MW < 300, logP ≤ 3, HBA ≤ 6) [1]. Its 29% lower mass compared to the bis-CF₃ sulfone analog translates to higher ligand efficiency (LE) and fit quality (FQ) scores in fragment screening. The sulfoxide also provides a synthetically tractable handle for fragment elaboration via α-enolate chemistry, making it suitable for structure-guided fragment growth where the S=O group can serve as a crystallographically visible anchor point for hydrogen-bond interactions with the target protein.

Agrochemical Intermediate Requiring Chemoselective Sulfoxide Oxidation State

The CF₃S(O)– group is a privileged motif in insecticides such as fipronil, where the sulfoxide oxidation state is essential for selective toxicity toward insect GABA receptors [1]. Using 1-(trifluoromethanesulfinyl)propan-2-one as a synthetic intermediate bypasses the need for late-stage oxidation with its attendant chemoselectivity challenges. The TFPAA oxidation protocol achieves >95% selectivity for CF₃S → CF₃S(O) over CF₃S(O)₂ [2], ensuring that the procured sulfoxide can be advanced into subsequent transformations without sulfone contamination, a critical quality requirement for GLP-compliant agrochemical production where impurity profiles must be rigorously controlled.

Enolate Chemistry Exploiting Enhanced α-C–H Acidity of the CF₃-Sulfinyl Ketone

The electron-withdrawing power of the CF₃S(O)– group (σₚ ≈ +0.7 to +0.9) acidifies the α-methylene protons significantly more than the CH₃S(O)– analog (σₚ ≈ +0.5), enabling mild-base enolate generation and subsequent C–C bond formation at lower temperatures with reduced side reactions [1]. This enhanced reactivity is exploitable in aldol condensations, Mannich reactions, and enantioselective α-functionalization methodologies. The CF₃ group also confers resistance to oxidative metabolism, ensuring that the sulfoxide moiety remains intact during in vivo studies, unlike non-fluorinated sulfoxides which are susceptible to P450-mediated S-dealkylation.

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